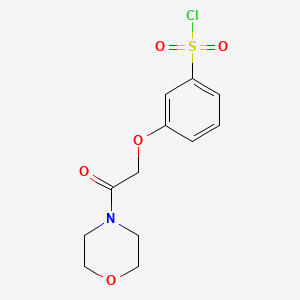
2-Propen-1-amine, 3-(4-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 3-(4-ethylphenyl)-: allylamine , is an organic compound with the chemical formula C₉H₁₁N. Its structure consists of an allyl group (CH₂=CHCH₂-) attached to an amino group (NH₂) at the 3-position, and a phenyl group (C₆H₅) at the 4-position. Here’s the structural formula:
CH₂=CHCH₂NH₂
Allylamine is a colorless liquid with a strong, pungent odor. It finds applications in various fields due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes::
Dehydrohalogenation of 3-(4-ethylphenyl)propylamine: Allylamine can be synthesized by treating 3-(4-ethylphenyl)propylamine with a strong base (e.g., sodium hydroxide) to eliminate a hydrogen halide (usually HCl) and form the double bond in the allyl group.
Hydroamination of Propene: Propene (CH₂=CHCH₃) can react with ammonia (NH₃) in the presence of a catalyst (such as a transition metal complex) to yield allylamine.
Industrial Production:: Allylamine is industrially produced through the hydroamination process using propene and ammonia. This method ensures high yields and purity.
Chemical Reactions Analysis
Allylamine undergoes several important reactions:
Oxidation: Allylamine can be oxidized to form allyl alcohol or allyl aldehyde.
Reduction: Reduction of allylamine leads to secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Polymerization: Allylamine can polymerize to form polyallylamine, which has applications in water treatment and coatings.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Allylamine has diverse applications:
Polymer Chemistry: It serves as a monomer for the synthesis of polymers like polyallylamine.
Biological Research: Allylamine is used to study enzyme inhibition and cell growth due to its effects on cellular metabolism.
Medicine: It is a precursor for antifungal drugs (e.g., terbinafine) used to treat fungal infections.
Industry: Allylamine is employed in the production of resins, adhesives, and coatings.
Mechanism of Action
Allylamine inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis. This mechanism underlies its antifungal activity.
Comparison with Similar Compounds
Allylamine is unique due to its combination of an allyl group and an aromatic phenyl ring. Similar compounds include 2-propen-1-amine, N-ethyl- (CAS Registry Number: 2424-02-4) , which contains an ethyl group instead of the phenyl ring.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(E)-3-(4-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ |
InChI Key |
BHCZLFVFYWWSEV-ONEGZZNKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/CN |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


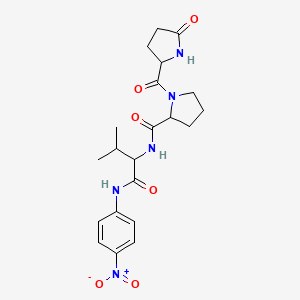

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

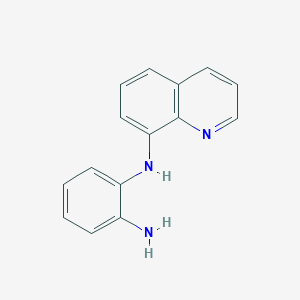
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
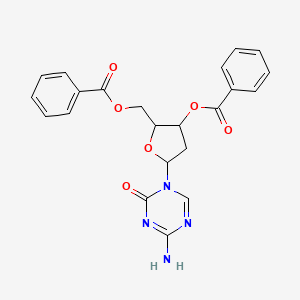

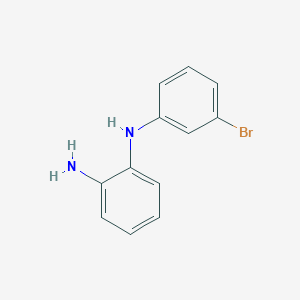
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12110006.png)

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)
![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
